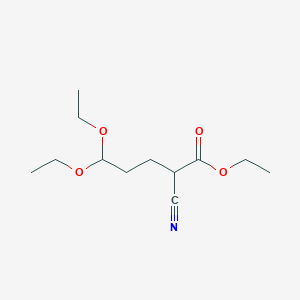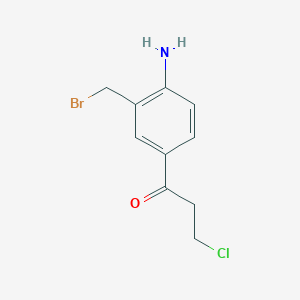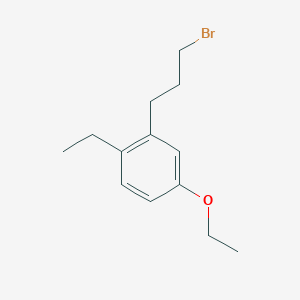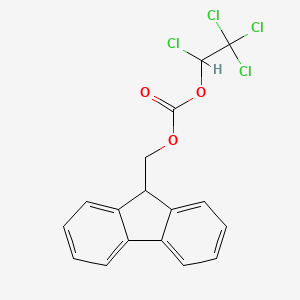
Ethyl 2-cyano-5,5-diethoxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-5,5-diethoxypentanoate is an organic compound with the molecular formula C11H19NO4. It is a cyanoester, characterized by the presence of both a cyano group (-CN) and an ester group (-COOEt). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-5,5-diethoxypentanoate typically involves the cyanoacetylation of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-cyano-5,5-diethoxypentanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form cyanoacetamide derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide or potassium tert-butoxide are commonly used bases in the synthesis and reactions involving this compound.
Solvents: Ethanol and methanol are frequently used as solvents in these reactions.
Major Products Formed: The major products formed from the reactions of this compound include various cyanoacetamide derivatives and heterocyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-5,5-diethoxypentanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-5,5-diethoxypentanoate involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to antifungal and antimicrobial effects .
Comparación Con Compuestos Similares
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- 2-cyano-5-oxopentanoic acid derivatives
Comparison: Ethyl 2-cyano-5,5-diethoxypentanoate is unique due to its specific structural features, such as the presence of two ethoxy groups and a cyano group. This structure imparts distinct reactivity and biological activity compared to similar compounds . For example, while both this compound and 2-cyano-5-oxopentanoic acid derivatives exhibit antifungal properties, their mechanisms of action and specific applications may differ .
Propiedades
Número CAS |
118252-48-5 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl 2-cyano-5,5-diethoxypentanoate |
InChI |
InChI=1S/C12H21NO4/c1-4-15-11(16-5-2)8-7-10(9-13)12(14)17-6-3/h10-11H,4-8H2,1-3H3 |
Clave InChI |
GSQNIBMCDHNVDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCC(C#N)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)













